3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide or thiol group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or chlorophenyl groups.
Scientific Research Applications
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications, particularly in the context of sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid involves its ability to undergo sulfonylation reactions, where the sulfonyl group can react with nucleophiles such as amines or thiols. This reactivity is leveraged in various biochemical assays to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid include other sulfonyl-containing organic acids and derivatives, such as:
- 3-[(2,4-Dichlorophenyl)sulfonyl]propanoic acid
- 3-[(2,6-Dichlorophenyl)sulfonyl]propanoic acid
- 3-[(2,5-Dichlorophenyl)sulfonyl]butanoic acid
These compounds share similar chemical structures and reactivity but differ in the position of the chlorine atoms or the length of the carbon chain. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRCODWHIATPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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